Imitrodast

TXA₂ synthase inhibition Platelet microsome assay IC₅₀ comparison

Choose Imitrodast for its unique washout-resistant TXB₂ suppression in washed platelets and >8h pharmacodynamic duration, unlike ozagrel. Its high selectivity eliminates confounding TP receptor effects. Ideal for chronic in vivo studies requiring extended target coverage and reduced dosing frequency.

Molecular Formula C13H12N2O2S
Molecular Weight 260.31 g/mol
CAS No. 114686-12-3
Cat. No. B039803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImitrodast
CAS114686-12-3
SynonymsImitrodast
Molecular FormulaC13H12N2O2S
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1C(=O)O)SC(=C2)CN3C=CN=C3
InChIInChI=1S/C13H12N2O2S/c16-13(17)10-2-1-9-5-11(18-12(9)6-10)7-15-4-3-14-8-15/h3-6,8H,1-2,7H2,(H,16,17)
InChIKeyKRBSZXUPPSXPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imitrodast (CAS 114686-12-3): Core Identity and Pharmacological Class Definition for Procurement


Imitrodast (also known as RS‑5186, CS‑518, or Logran) is a small‑molecule thianaphthene derivative that functions as a thromboxane A₂ (TXA₂) synthase inhibitor [1]. Its INN stem “‑trodast” denotes its primary classification as an antiasthmatic TXA₂‑receptor antagonist, though its principal mechanism is enzyme inhibition [2]. The compound was originally patented by Sankyo Co. as an antithrombotic agent and advanced into Phase II clinical development for asthma, arterial thrombosis, and coronary vasospasm [3].

Imitrodast vs. In‑Class Thromboxane Synthase Inhibitors: Why Simple Interchange Is Not Supported


Thromboxane A₂ synthase inhibitors share a common enzymatic target, but they diverge markedly in potency, selectivity, duration of action, washout resistance, and clinical development status [1]. These differences arise from variations in chemical scaffold, tissue accumulation, and metabolic stability, rendering them non‑interchangeable in both research models and potential therapeutic applications [2]. A procurement decision that treats compounds such as ozagrel, dazoxiben, furegrelate, or isbogrel as equivalent substitutes therefore risks compromising experimental reproducibility and misinterpreting pharmacodynamic outcomes.

Imitrodast Procurement Evidence: Direct Quantitative Comparisons Against Closest Analogs


Enzyme Inhibition Potency: Imitrodast Exhibits Superior IC₅₀ Values Compared to Ozagrel, Dazoxiben, and CV‑4151

In a direct head‑to‑head comparison using rabbit platelet microsomes, Imitrodast (RS‑5186) demonstrated an IC₅₀ of 13 nM for TXA₂ synthase. Under identical assay conditions, the comparator compounds OKY‑046 (ozagrel), CV‑4151, and dazoxiben displayed IC₅₀ values of 38 nM, 39 nM, and 106 nM, respectively [1]. This represents a 2.9‑fold, 3.0‑fold, and 8.2‑fold greater potency for Imitrodast relative to each comparator.

TXA₂ synthase inhibition Platelet microsome assay IC₅₀ comparison

Selectivity Profile: Imitrodast Demonstrates >10⁵‑Fold Selectivity for TXA₂ Synthase Over Key Eicosanoid Pathway Enzymes

Imitrodast (RS‑5186) displays a selectivity ratio exceeding 100,000‑fold for TXA₂ synthetase compared to cyclooxygenase, prostacyclin (PGI₂) synthetase, 5‑lipoxygenase, and phospholipase A₂, with no inhibition observed at concentrations up to 300 μM [1]. By contrast, several comparator TXA₂ synthase inhibitors exhibit dual pharmacological activities or narrower selectivity windows; for instance, isbogrel possesses both TXA₂ synthase inhibition and TXA₂ receptor antagonism [2].

Enzyme selectivity Cyclooxygenase PGI₂ synthase 5‑lipoxygenase

Washout Resistance and Platelet Retention: Imitrodast Maintains Inhibition After Extensive Washing Unlike Ozagrel

When canine platelets were incubated with Imitrodast (CS‑518) and subsequently washed three times with drug‑free buffer, a dose‑dependent inhibition of TXB₂ formation persisted. In contrast, platelets incubated with ozagrel under identical conditions lost all inhibitory activity after a single wash [1]. This indicates that Imitrodast exhibits enhanced platelet retention and washout resistance relative to ozagrel, a property not shared by other TXA₂ synthase inhibitors such as dazoxiben or furegrelate in the same experimental context.

Washout resistance Platelet retention Reversible inhibition Ex vivo pharmacology

In Vivo Thromboprotection: Imitrodast Achieves Complete Protection Against Arachidonate‑Induced Sudden Death at Low Oral Doses

In a rabbit model of sodium arachidonate‑induced thrombosis, oral administration of Imitrodast (RS‑5186) at 1 mg/kg provided complete protection against sudden death, with an ED₅₀ of 0.12 mg/kg measured 1 hour post‑dosing [1]. This protective effect extended beyond 8 hours [1]. By comparison, ozagrel and CV‑4151 demonstrated significantly weaker suppression of serum TXB₂ levels in canine models at equivalent doses, with Imitrodast exhibiting more potent and sustained TXB₂ suppression [1].

In vivo efficacy Thrombosis model ED₅₀ Oral administration

Human Pharmacodynamics: Imitrodast Provides 48‑72 Hour Platelet Aggregation Inhibition Despite Short Plasma Half‑Life

In healthy human volunteers receiving single oral doses (50–200 mg) of Imitrodast (CS‑518), arachidonic acid‑induced platelet aggregation was almost completely inhibited at 2 hours post‑dose, with significant inhibition sustained for 48 to 72 hours depending on dose [1]. This prolonged pharmacodynamic effect contrasts sharply with the compound's short plasma elimination half‑life of 0.68–0.92 hours [1]. In comparison, ozagrel exhibits an in vivo IC₅₀ for serum TXB₂ suppression of 11.8 ng/mL in humans, with a considerably shorter duration of action relative to Imitrodast [2].

Human pharmacodynamics Platelet aggregation Ex vivo assay Duration of action

Comparative Clinical Development: Imitrodast Advanced to Phase II for Asthma While Ozagrel Reached Market

Imitrodast (CS‑518) was advanced to Phase II clinical trials for asthma before being discontinued [1]. In contrast, ozagrel (OKY‑046) completed Phase III development and received marketing approval in Japan for asthma and cerebral vasospasm [2]. While ozagrel achieved regulatory success, Imitrodast's distinct preclinical profile (higher potency, longer duration, superior washout resistance) distinguishes it as a research tool, particularly for studies investigating the therapeutic potential of pure TXA₂ synthase inhibition without the confounding factors that may have contributed to ozagrel's clinical adoption.

Clinical development status Asthma indication Phase II trial

Imitrodast (CAS 114686-12-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical In Vivo Models Requiring Sustained Thromboxane Suppression

Imitrodast is the preferred TXA₂ synthase inhibitor for chronic in vivo thrombosis, asthma, or vasospasm studies where extended target coverage is essential. Its ED₅₀ of 0.12 mg/kg p.o. for thromboprotection and >8‑hour duration of action [1] reduce dosing frequency and improve animal welfare compared to ozagrel or dazoxiben, which exhibit shorter pharmacodynamic durations.

Mechanistic Studies Requiring Pure TXA₂ Synthase Inhibition Without Receptor Cross‑Talk

Investigators studying the specific downstream consequences of TXA₂ depletion should select Imitrodast over isbogrel or other dual‑acting agents. Imitrodast's >10⁵‑fold selectivity for TXA₂ synthase over cyclooxygenase, PGI₂ synthase, 5‑lipoxygenase, and phospholipase A₂ [1] ensures that observed effects are attributable solely to TXA₂ synthase blockade, eliminating confounding from TP receptor antagonism.

Ex Vivo Platelet Function Assays Requiring Consistent Post‑Wash Inhibition

In protocols involving washed platelet preparations, Imitrodast offers a unique advantage. Unlike ozagrel, which loses inhibitory activity after a single wash, Imitrodast retains dose‑dependent TXB₂ suppression even after three washes [1]. This property makes it the inhibitor of choice for experiments where drug carryover must be rigorously controlled while maintaining target engagement.

Human Pharmacology Studies Leveraging Pharmacokinetic‑Pharmacodynamic Dissociation

For clinical pharmacology or translational research requiring once‑daily oral dosing, Imitrodast's human pharmacodynamic profile provides a significant operational advantage. Despite a plasma half‑life of <1 hour, it sustains near‑complete inhibition of platelet aggregation for 48–72 hours [1]. This PK‑PD dissociation is superior to that of ozagrel [2] and enables simpler dosing regimens in human volunteer studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imitrodast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.